2-(methoxymethyl)-1-propyl-1H-benzo[d]imidazole hydrochloride
Description
2-(methoxymethyl)-1-propyl-1H-benzo[d]imidazole hydrochloride is a synthetic organic compound belonging to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences
Properties
IUPAC Name |
2-(methoxymethyl)-1-propylbenzimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-3-8-14-11-7-5-4-6-10(11)13-12(14)9-15-2;/h4-7H,3,8-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIQJZFMHSUAQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1COC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxymethyl)-1-propyl-1H-benzo[d]imidazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with a suitable aldehyde or ketone, followed by the introduction of the methoxymethyl and propyl groups. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including:
Cyclization: Formation of the benzimidazole core by reacting o-phenylenediamine with an aldehyde or ketone.
Substitution: Introduction of the methoxymethyl and propyl groups through nucleophilic substitution reactions.
Salt Formation: Conversion of the free base to the hydrochloride salt using hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
2-(methoxymethyl)-1-propyl-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of benzimidazole.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
2-(methoxymethyl)-1-propyl-1H-benzo[d]imidazole hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(methoxymethyl)-1-propyl-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function. In receptor modulation, it can act as an agonist or antagonist, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(methoxymethyl)-1H-benzo[d]imidazole
- 1-propyl-1H-benzo[d]imidazole
- 2-(methoxymethyl)-1H-benzimidazole
Uniqueness
2-(methoxymethyl)-1-propyl-1H-benzo[d]imidazole hydrochloride is unique due to the presence of both methoxymethyl and propyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.
Biological Activity
2-(methoxymethyl)-1-propyl-1H-benzo[d]imidazole hydrochloride is a compound of interest due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
The compound features a benzimidazole scaffold, which is known for its diverse biological activities. The presence of methoxymethyl and propyl groups enhances its reactivity and biological profile. The synthesis typically involves multi-step reactions, including oxidation and substitution processes to yield various derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can bind to the active or allosteric sites of enzymes, altering their conformation and function. This mechanism is crucial in modulating metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signal transduction pathways critical for cellular responses.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 8 µg/mL |
| Klebsiella pneumoniae | 4 µg/mL |
| Candida albicans | 32 µg/mL |
These results demonstrate the compound's potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria, as well as fungi .
Anticancer Activity
The compound has shown promising results in cancer research. Studies have highlighted its ability to induce cell cycle arrest and apoptosis in cancer cell lines such as HepG2 liver cancer cells. Key findings include:
- IC50 Values : The compound exhibited IC50 values ranging from 7.82 to 21.48 μM against various cancer cell lines.
- Mechanistic Insights : It was found to upregulate pro-apoptotic proteins (caspase-3, Bax) while downregulating anti-apoptotic proteins (Bcl-2), suggesting a targeted approach in cancer therapy .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of benzimidazole derivatives, including this compound, reported significant inhibition against multiple pathogens with MIC values indicating strong antibacterial properties .
Study 2: Anticancer Potential
In another investigation focused on the anticancer potential of benzimidazole derivatives, the compound demonstrated substantial cytotoxicity across several cancer cell lines. The study emphasized the need for further optimization to enhance its therapeutic efficacy .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | o-Phenylenediamine, CS₂, KOH, ethanol | 75–85 | |
| Methoxymethylation | Methoxymethyl chloride, DMF, 60°C | 65–70 | |
| Propylation | 1-Bromopropane, K₂CO₃, DMF, 80°C | 70–80 |
Advanced: How can reaction conditions be optimized to improve the yield of the methoxymethylation step?
Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the benzimidazole nitrogen .
- Catalyst Use : Transition-metal catalysts (e.g., Pd(OAc)₂) may accelerate substitution reactions .
- Temperature Control : Maintaining 60–80°C balances reaction rate and side-product formation .
- Purification : Column chromatography or recrystallization improves purity, critical for downstream applications .
Methodological Note : Design of Experiments (DOE) can systematically evaluate variables like solvent polarity, temperature, and catalyst loading .
Basic: What analytical techniques are essential for structural confirmation?
Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Stretching bands at ~1600 cm⁻¹ (C=N) and ~1250 cm⁻¹ (C-O of methoxymethyl) .
- Mass Spectrometry : Molecular ion peaks matching the molecular weight (e.g., 254.7 g/mol for free base) .
Advanced: How can researchers resolve contradictory data on the biological activity of this compound?
Answer:
Contradictions often arise from:
- Purity Variability : Impurities (>95% purity required; validate via HPLC) .
- Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
- Target Specificity : Use siRNA knockdown or competitive binding assays to confirm target engagement .
Example : A study on benzimidazole derivatives showed IC₅₀ variations of 2–10 µM across cancer cell lines due to differences in ATP-binding cassette (ABC) transporter expression .
Basic: What are the recommended storage conditions for the hydrochloride salt?
Answer:
- Container : Sealed glass vials to prevent moisture absorption .
- Temperature : Store at 2–8°C for long-term stability; room temperature for short-term use .
- Light Sensitivity : Protect from direct light to avoid photodegradation .
Advanced: How do substituents (methoxymethyl, propyl) influence the compound’s pharmacokinetic properties?
Answer:
- Methoxymethyl Group : Enhances water solubility and modulates logP (predicted logP = 2.1 vs. 3.5 for unsubstituted analogs) .
- Propyl Chain : Increases lipophilicity, improving blood-brain barrier permeability in CNS-targeted studies .
- Hydrochloride Salt : Reduces plasma protein binding compared to free bases, enhancing bioavailability .
Q. Table 2: Substituent Effects on Properties
| Substituent | Effect | Reference |
|---|---|---|
| Methoxymethyl | ↑ solubility, ↓ metabolic stability | |
| Propyl | ↑ membrane permeability |
Advanced: What strategies mitigate side reactions during propylation?
Answer:
- Base Selection : Use weaker bases (e.g., NaHCO₃) to minimize elimination byproducts .
- Solvent Drying : Anhydrous DMF reduces hydrolysis of propylating agents .
- Monitoring : TLC or in-situ IR tracks reaction progression, halting before over-alkylation occurs .
Basic: What safety precautions are critical during handling?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of HCl vapors during salt formation .
- Spill Management : Neutralize with sodium bicarbonate and collect in chemical waste containers .
Advanced: How can computational methods aid in predicting biological targets?
Answer:
- Molecular Docking : Predict binding affinities to enzymes (e.g., cytochrome P450) using AutoDock Vina .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity trends .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Example : A QSAR model for benzimidazole derivatives identified electron-withdrawing groups as critical for kinase inhibition (R² = 0.89) .
Advanced: How to address low reproducibility in enzymatic inhibition assays?
Answer:
- Enzyme Source : Use recombinant enzymes from the same supplier (e.g., Sigma-Aldldrich) .
- Buffer Consistency : Standardize pH (7.4) and ionic strength (150 mM NaCl) .
- Positive Controls : Include reference inhibitors (e.g., omeprazole for H⁺/K⁺ ATPase) to validate assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
